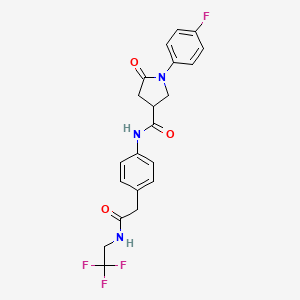
1-(4-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)-2-(naphthalen-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 1-(4-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)-2-(naphthalen-1-yl)ethanone is a synthetic organic molecule Its structural features include a naphthalene moiety, a piperidine ring, and a pyridazinone group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
To synthesize 1-(4-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)-2-(naphthalen-1-yl)ethanone, several synthetic steps are involved, starting from commercially available reagents. The typical route includes:
Formation of the naphthalene derivative through Friedel-Crafts acylation.
Synthesis of the piperidine derivative via nucleophilic substitution or reductive amination.
Coupling of the pyridazinone moiety with the naphthalene-piperidine intermediates under controlled conditions.
Final purification by column chromatography or recrystallization.
Industrial Production Methods
Scaling up this synthesis for industrial production involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This includes using continuous flow reactors and greener solvents, applying catalytic methods, and ensuring rigorous quality control.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo:
Oxidation: : Using oxidizing agents like m-chloroperoxybenzoic acid.
Reduction: : Catalytic hydrogenation over palladium on carbon.
Substitution: : Nucleophilic aromatic substitution, facilitated by strong bases.
Common Reagents and Conditions
Oxidation: : m-Chloroperoxybenzoic acid in dichloromethane.
Reduction: : Palladium on carbon with hydrogen gas in ethanol.
Substitution: : Sodium hydride in dimethylformamide.
Major Products
The major products formed from these reactions vary:
Oxidation typically leads to hydroxylation.
Reduction usually results in hydrogenated derivatives.
Substitution reactions yield various substituted aromatic compounds.
Applications De Recherche Scientifique
1-(4-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)-2-(naphthalen-1-yl)ethanone is used in:
Chemistry: : As an intermediate in organic synthesis.
Biology: : In studies involving ligand-receptor interactions.
Medicine: : Potential therapeutic applications, such as antipsychotic or antihistamine properties.
Industry: : As a precursor in the synthesis of specialty chemicals.
Mécanisme D'action
The compound interacts with specific molecular targets, often receptors or enzymes, leading to various biochemical effects. The naphthalene and pyridazinone moieties play crucial roles in binding affinity and selectivity. These interactions can modulate signal transduction pathways, influencing cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-Pyridyl)piperidine-2-(naphthalen-1-yl)ethanone: : Similar structure with a pyridyl group instead of pyridazinone.
1-(4-Phenyl)piperidine-2-(naphthalen-1-yl)ethanone: : Contains a phenyl group replacing the pyridazinone moiety.
Uniqueness
The presence of the 6-Methylpyridazin-3-yl group makes 1-(4-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)-2-(naphthalen-1-yl)ethanone unique, conferring distinct electronic and steric properties that influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous.
Propriétés
IUPAC Name |
1-[4-(6-methylpyridazin-3-yl)oxypiperidin-1-yl]-2-naphthalen-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2/c1-16-9-10-21(24-23-16)27-19-11-13-25(14-12-19)22(26)15-18-7-4-6-17-5-2-3-8-20(17)18/h2-10,19H,11-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIQBNZJXJSZBNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCN(CC2)C(=O)CC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-[4-(4-acetylphenyl)piperazin-1-yl]-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]ethan-1-one](/img/structure/B2886357.png)
![6-{4-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl}pyridine-2-carbonitrile](/img/structure/B2886358.png)

![2-({1-[4-(2-Methyl-1,3-oxazol-4-yl)benzenesulfonyl]piperidin-3-yl}methoxy)pyrimidine](/img/structure/B2886363.png)
![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-2-nitrobenzamide](/img/structure/B2886364.png)
![2-{[3-cyano-4-(naphthalen-1-yl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2886365.png)


